Copper disodium EDTA

Overview

Description

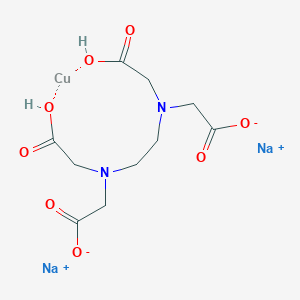

Copper disodium EDTA (C₁₀H₁₂CuN₂Na₂O₈, molecular weight 397.74) is a chelation complex where copper (Cu²⁺) is bound to ethylenediaminetetraacetic acid (EDTA) and stabilized by sodium ions. It appears as a blue crystalline powder and is highly water-soluble . Its primary applications span agriculture (as a micronutrient fertilizer), cosmetics (stabilizer), food additives (preservative), and industrial processes (metal leaching and surface treatment) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper disodium EDTA can be synthesized through the reaction of copper sulfate with disodium EDTA in an aqueous solution. The reaction typically involves dissolving disodium EDTA in water and then adding copper sulfate solution slowly while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:

CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale mixing of copper sulfate and disodium EDTA in reactors. The process is optimized to ensure complete reaction and high yield. The resulting solution is then filtered, concentrated, and crystallized to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Copper disodium EDTA primarily undergoes complexation reactions due to its chelating nature. It forms stable complexes with various metal ions, including calcium, magnesium, and iron. The compound does not readily undergo oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions

The most common reagents used in reactions involving this compound are metal salts such as calcium chloride, magnesium sulfate, and iron chloride. The reactions typically occur in aqueous solutions at neutral to slightly alkaline pH levels.

Major Products Formed

The major products formed from reactions involving this compound are the corresponding metal-EDTA complexes. For example, when reacting with calcium chloride, the product is calcium disodium EDTA:

CaCl2+Cu(EDTA)2−→Ca(EDTA)2−+CuCl2

Scientific Research Applications

Agricultural Applications

Fertilizers : Copper disodium EDTA is commonly used as a micronutrient in fertilizers. It provides an essential copper source for plants, which is crucial for photosynthesis and enzyme function.

| Application | Description |

|---|---|

| Micronutrient Fertilizers | Supplies bioavailable copper to plants, enhancing growth and yield. |

| Soil Amendments | Improves soil quality by chelating copper, making it more accessible to plants. |

Environmental Remediation

Heavy Metal Removal : this compound is effective in the remediation of contaminated soils and water bodies. It binds to heavy metals, facilitating their removal from the environment.

Pharmaceutical Applications

Chelation Therapy : This compound is utilized in chelation therapy to treat heavy metal poisoning, particularly lead and copper toxicity. It binds to toxic metals, preventing their absorption and facilitating excretion.

Biochemical Research

This compound plays a significant role in molecular biology and biochemistry, particularly in enzyme studies and nucleic acid preservation.

- Enzyme Inhibition : By binding metal ions required for enzyme activity, Cu-Na2EDTA can inhibit specific enzymatic reactions, allowing researchers to study enzyme mechanisms.

- DNA/RNA Preservation : It stabilizes nucleic acids during extraction processes by chelating metal ions that could degrade DNA/RNA .

Case Study: PCR Reactions

In polymerase chain reactions (PCR), the presence of copper ions can inhibit polymerase activity. The addition of Cu-Na2EDTA helps maintain optimal conditions for the reaction by chelating excess copper ions.

Industrial Applications

This compound is utilized in various industrial processes:

- Cosmetics and Personal Care Products : Acts as a stabilizer and preservative by binding metal ions that could cause product degradation.

- Detergents : Enhances cleaning efficiency by preventing metal ion interference during washing processes.

Mechanism of Action

Copper disodium EDTA exerts its effects through chelation, where it binds to metal ions, forming stable, water-soluble complexes. The chelation process involves the coordination of the nitrogen and oxygen atoms of EDTA with the metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This mechanism is particularly useful in applications such as chelation therapy and metal ion analysis .

Comparison with Similar Compounds

Key Properties :

- Chelation Capacity : Forms stable, water-soluble complexes with copper, preventing precipitation and enhancing bioavailability .

- Safety : Classified with hazard codes Xi (irritant) and H315/H319/H335 (causes skin/eye irritation and respiratory discomfort) .

Chemical and Structural Differences

The table below compares copper disodium EDTA with other EDTA-metal complexes and analogous compounds:

Key Observations :

- Stability Constants : this compound has a high stability constant (Log K = 18.8), surpassing calcium disodium EDTA (Log K = 10.7) but lower than ferric EDTA (Log K = 25.1). This impacts its selectivity and retention in biological or environmental systems .

- Solubility : All EDTA-metal complexes are water-soluble, but disodium EDTA (without a central metal ion) is often preferred in pH-sensitive formulations due to minimal pH disruption .

Functional and Application Differences

Agriculture

- This compound : Used to correct copper deficiency in crops, enhancing chlorophyll synthesis and disease resistance. Its chelated form prevents copper from binding to soil particles, ensuring uptake by plants .

- Ferric sodium EDTA : Addresses iron deficiency in alkaline soils, improving crop yields .

- Copper sulfate : Acts as a fungicide and algicide but can phytotoxic in excess. EDTA-modified formulations (e.g., with disodium EDTA) reduce toxicity by controlling copper ion release .

Industrial Use

- This compound : Selectively extracts copper hydroxides from mineral surfaces (e.g., sphalerite activation in mining) .

- Disodium EDTA : Removes scale and metal ions in detergents and cosmetics .

Research Findings

- Selective Metal Extraction : Disodium EDTA effectively leaches copper hydroxides from sulfide minerals, but this compound is avoided in such processes to prevent unintended copper release .

- Algicidal Activity : Copper sulfate’s toxicity to algae (e.g., Chlorella) is reduced when combined with disodium EDTA, which chelates competing ions like iron .

Q & A

Basic Research Questions

Q. How to prepare and standardize EDTA solutions for quantifying copper disodium EDTA complexes in experimental systems?

- Methodology :

- Dissolve EDTA disodium salt in deionized water (50–70°C) to avoid incomplete dissolution, then cool and dilute to target volume (e.g., 0.025 M).

- Standardize using primary standards like calcium carbonate (CaCO₃) or zinc sulfate. For copper-specific standardization, titrate against a pre-prepared copper sulfate solution in an ammoniacal buffer (pH 9–10) with murexide or PAN as indicators. Calculate molarity using stoichiometric equivalence .

- Validate precision via triplicate titrations with <1% relative standard deviation (RSD).

Q. What experimental design considerations are critical for EDTA-based metal-chelation studies?

- Methodology :

- Control pH rigorously using buffers (e.g., NH₃/NH₄Cl for pH 10) to ensure optimal metal-ligand binding.

- Account for competing ions (e.g., Fe³⁺, Ca²⁺) by adding masking agents like triethanolamine or potassium cyanide.

- Use spectrophotometric validation (UV-Vis at 620–650 nm for Cu-EDTA complexes) to confirm reaction completeness .

Q. How to mitigate interference from coexisting ions in EDTA titrations for copper quantification?

- Methodology :

- Employ sequential masking: Add sodium fluoride to mask Al³⁺, and thiourea to reduce Cu²⁺ interference.

- Adjust redox potential with ascorbic acid to stabilize copper in a single oxidation state.

- Validate recovery rates (>95%) via spike-and-recovery experiments in synthetic matrices .

Advanced Research Questions

Q. How to resolve contradictions in reported stability constants (log K) for this compound under varying ionic strengths?

- Methodology :

- Use potentiometric titrations with ion-selective electrodes (ISE) to measure conditional stability constants at controlled ionic strengths (e.g., 0.1 M KNO₃).

- Apply Debye-Hückel corrections to adjust activity coefficients. Compare results with spectroscopic data (e.g., UV-Vis or EPR) to validate speciation .

- Publish uncertainties as ±0.1 log K units to reflect measurement variability .

Q. What advanced techniques characterize the speciation of this compound in environmentally relevant pH gradients (pH 2–12)?

- Methodology :

- Conduct batch experiments with controlled pH adjustments using HNO₃/NaOH.

- Analyze speciation via hyphenated techniques: LC-ICP-MS for copper quantification, and FTIR or Raman spectroscopy to identify protonation states of EDTA ligands.

- Model speciation using software like PHREEQC, incorporating thermodynamic databases for EDTA-metal complexes .

Q. How to address conflicting toxicological data on this compound’s teratogenicity in mammalian models?

- Methodology :

- Replicate teratogenicity studies (e.g., Sprague-Dawley rat models) with controlled zinc supplementation (1000 ppm) to isolate zinc-depletion effects.

- Use ICP-MS to quantify zinc and copper levels in maternal/placental tissues.

- Apply dose-response modeling to differentiate threshold effects of EDTA from copper-specific toxicity .

Q. How to design factorial experiments evaluating the therapeutic efficacy of this compound in clinical redox studies?

- Methodology :

- Adopt a 2x2 factorial design (e.g., TACT2 trial): Randomize subjects to disodium EDTA vs. placebo and multivitamin vs. placebo.

- Measure biomarkers (e.g., serum copper, oxidative stress markers) at baseline and post-intervention.

- Use multivariate ANOVA to assess interaction effects between EDTA and micronutrient supplementation .

Q. Data Analysis and Validation

Q. How to validate EDTA-complex stability in long-term environmental fate studies?

- Methodology :

- Simulate environmental conditions (e.g., UV exposure, microbial activity) in mesocosms.

- Monitor complex degradation via HPLC-UV with C18 columns and EDTA-specific detection at 254 nm.

- Calculate half-lives using first-order kinetics models, reporting 95% confidence intervals .

Q. What statistical methods reconcile discrepancies in EDTA-chelation efficiency across replicate experiments?

- Methodology :

Properties

CAS No. |

14025-15-1 |

|---|---|

Molecular Formula |

C10H12CuN2NaO8- |

Molecular Weight |

374.75 g/mol |

IUPAC Name |

copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Cu.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-4 |

InChI Key |

YZIVQZRVXMXRJY-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Cu+2] |

physical_description |

Blue odorless powder; [Akzo Nobel MSDS] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.